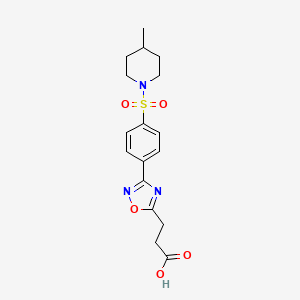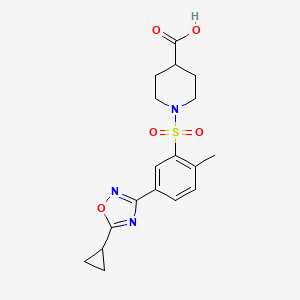![molecular formula C15H16N2O4 B7875767 3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid](/img/structure/B7875767.png)
3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a methyl group, attached to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester, such as ethyl acetoacetate, under acidic conditions.
Substitution reactions: The pyrazole ring is then functionalized with an ethoxycarbonyl group and a methyl group through nucleophilic substitution reactions.
Coupling with benzoic acid: The functionalized pyrazole is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and methyl groups on the pyrazole ring can enhance binding affinity and specificity to these targets, modulating their activity and leading to desired biological effects. The benzoic acid moiety may also contribute to the compound’s overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 3-[4-(methoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid
- 3-[4-(ethoxycarbonyl)-3-ethyl-1H-pyrazol-1-yl]-4-methylbenzoic acid
- 3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-ethylbenzoic acid
Uniqueness
3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid is unique due to the specific arrangement of functional groups that confer distinct chemical and biological properties. The combination of the ethoxycarbonyl group and the methyl group on the pyrazole ring, along with the benzoic acid moiety, provides a unique scaffold for further functionalization and optimization in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-(4-ethoxycarbonyl-3-methylpyrazol-1-yl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(20)12-8-17(16-10(12)3)13-7-11(14(18)19)6-5-9(13)2/h5-8H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZFWKHWIRMJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C2=C(C=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-Oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875685.png)
![1-{[5-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875698.png)

![5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride](/img/structure/B7875708.png)
![2-Methyl-5-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride](/img/structure/B7875714.png)
![[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetic acid](/img/structure/B7875729.png)
![5-[1-(3,5-Dimethylisoxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-2-methylbenzenesulfonyl chloride](/img/structure/B7875738.png)
![1-{[1-(cyclopropylcarbonyl)-3,3-dimethyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875740.png)
![1-{[5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875745.png)
![1-{[5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875751.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875759.png)
![({[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}amino)acetic acid](/img/structure/B7875784.png)

![1,2-dimethyl-5-{4-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-1H-pyrrole-3-sulfonyl chloride](/img/structure/B7875803.png)
